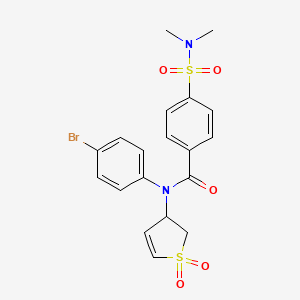

N-(4-bromophenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide

Description

This compound is a benzamide derivative featuring a unique combination of functional groups:

- 1,1-Dioxido-2,3-dihydrothiophen-3-yl group: A sulfone-containing heterocycle that enhances polarity and conformational rigidity.

- N,N-Dimethylsulfamoyl group: A sulfonamide-derived substituent with electron-withdrawing properties, influencing electronic distribution and solubility.

Its synthesis likely involves multi-step nucleophilic substitutions and cyclization reactions, as inferred from analogous pathways in .

Properties

IUPAC Name |

N-(4-bromophenyl)-4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O5S2/c1-21(2)29(26,27)18-9-3-14(4-10-18)19(23)22(16-7-5-15(20)6-8-16)17-11-12-28(24,25)13-17/h3-12,17H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEQIYAYVBFDFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C19H19BrN2O5S2, with a molecular weight of approximately 499.39 g/mol. This compound has been explored for its pharmacological properties, particularly in the areas of anti-inflammatory, anti-fungal, and anti-cancer activities.

Chemical Structure

The compound's structure incorporates a bromophenyl group, a sulfamoyl moiety, and a dihydrothiophene ring, contributing to its diverse biological interactions. The presence of these functional groups is critical for its activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-cancer Activity : Preliminary studies suggest that derivatives of similar structures have shown promise as inhibitors of fibroblast growth factor receptor 1 (FGFR1), which is implicated in various cancers, including non-small cell lung cancer (NSCLC). For instance, related compounds have demonstrated IC50 values in the low micromolar range against multiple NSCLC cell lines .

- Anti-inflammatory Properties : The sulfamoyl group is often associated with anti-inflammatory effects. Compounds containing this moiety have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting potential therapeutic applications in inflammatory diseases.

- Antifungal and Antibacterial Activities : The thioether and sulfamoyl functionalities are known to enhance the antimicrobial properties of compounds. Similar derivatives have been reported to exhibit significant antifungal and antibacterial activity against various pathogens .

Case Studies

A few case studies elucidate the biological efficacy of related compounds:

- Study on FGFR1 Inhibition : A study focusing on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives found that certain compounds effectively inhibited FGFR1 signaling pathways in NSCLC cells, leading to apoptosis and cell cycle arrest at the G2 phase . This suggests that N-(4-bromophenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide may share similar mechanisms of action.

- Antimicrobial Evaluation : Another investigation into related sulfonamide compounds revealed enhanced antibacterial activity compared to their non-brominated counterparts. This increase was attributed to the electron-withdrawing effect of the bromine atom, which may enhance binding affinity to bacterial targets .

Data Tables

Scientific Research Applications

Research indicates that this compound exhibits several significant biological activities:

- Anti-cancer Activity : Preliminary studies suggest that derivatives of similar structures can inhibit fibroblast growth factor receptor 1 (FGFR1), implicated in various cancers such as non-small cell lung cancer (NSCLC). Related compounds have shown IC50 values in the low micromolar range against multiple NSCLC cell lines.

- Anti-inflammatory Properties : The sulfamoyl group is associated with anti-inflammatory effects. Compounds containing this moiety have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways, indicating potential therapeutic applications in inflammatory diseases.

- Antifungal and Antibacterial Activities : The thioether and sulfamoyl functionalities enhance the antimicrobial properties of compounds. Similar derivatives have exhibited significant antifungal and antibacterial activity against various pathogens.

Study on FGFR1 Inhibition

A study focusing on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives found that certain compounds effectively inhibited FGFR1 signaling pathways in NSCLC cells. This led to apoptosis and cell cycle arrest at the G2 phase, suggesting that N-(4-bromophenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide may share similar mechanisms of action.

Antimicrobial Evaluation

An investigation into related sulfonamide compounds revealed enhanced antibacterial activity compared to their non-brominated counterparts. This increase was attributed to the electron-withdrawing effect of the bromine atom, which may enhance binding affinity to bacterial targets.

Data Tables

| Activity Type | Description |

|---|---|

| Anti-cancer | Inhibits FGFR1; potential for treating NSCLC |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential for inflammatory diseases |

| Antimicrobial | Exhibits antifungal and antibacterial activities against various pathogens |

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Functional Group Comparison

Table 2: Spectral Data Comparison (IR and NMR)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.